molecular formula C9H13N B1588055 4-Ethylbenzylamine CAS No. 7441-43-2

4-Ethylbenzylamine

Cat. No. B1588055
CAS RN: 7441-43-2
M. Wt: 135.21 g/mol
InChI Key: DGAGEFUEKIORSQ-UHFFFAOYSA-N
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Description

4-Ethylbenzylamine is a chemical compound with the molecular formula C9H13N . It is also known by other names such as 1-(4-Ethylphenyl)methanamine .


Molecular Structure Analysis

The molecular structure of 4-Ethylbenzylamine consists of 9 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It has a molar mass of 135.206 Da . The compound has 1 hydrogen bond acceptor, 2 hydrogen bond donors, and 2 freely rotating bonds .


Physical And Chemical Properties Analysis

4-Ethylbenzylamine has a density of 1.0±0.1 g/cm3 and a boiling point of 219.1±9.0 °C at 760 mmHg . It has a vapor pressure of 0.1±0.4 mmHg at 25°C and an enthalpy of vaporization of 45.5±3.0 kJ/mol . The compound has a flash point of 90.8±6.3 °C .

Scientific Research Applications

Optical Resolution and Application as a Resolving Agent

4-Ethylbenzylamine, under its variant form α-ethylbenzylamine, has been studied for its enantiomeric resolution. Nohira et al. (1988) explored the efficient resolution of (±)-α-ethylbenzylamine into enantiomers using fractional crystallization. This process demonstrates the potential of 4-ethylbenzylamine derivatives in resolving chiral carboxylic acids, underlining their significance in stereochemistry and pharmaceutical synthesis (Nohira et al., 1988).

Electrochemical Oxidation in Ionic Liquid Media

The electrochemical oxidation of primary amines, including 4-ethylbenzylamine derivatives like 4-nitrobenzylamine, has been researched. Ghilane et al. (2010) investigated this process in ionic liquid media, observing modifications on the electrode surface which have implications for electrochemical applications and surface science (Ghilane et al., 2010).

Synthesis Under Pressure Using Acid Catalysts

Deka et al. (2007) studied the synthesis of N-ethylbenzylamine, a close relative of 4-ethylbenzylamine, from benzylamine and ethanol under pressure with an acid catalyst. This process achieved a significant conversion rate, indicating potential applications in industrial synthesis and chemical engineering (Deka et al., 2007).

Applications in Organic Layer Formation on Electrodes

The study of electrochemical oxidation of primary amine compounds, such as 4-nitrobenzylamine, in ionic liquid media has demonstrated the formation of an organic layer attached to electrode surfaces. This suggests potential applications in modifying electrode surfaces for various electrochemical processes (Ghilane et al., 2010).

Kinetic Studies in Microemulsions

Fernández et al. (2005) conducted kinetic studies on the aminolysis of certain compounds by derivatives of benzylamine in microemulsions. This research provides insights into the reaction kinetics in diverse microenvironments, contributing to the understanding of chemical reactions in heterogeneous systems (Fernández et al., 2005).

Mass Spectrometry for Analyzing Derivatives

Couch and Williams (1972) explored the mass spectrometry of benzylamines and their derivatives, including N-ethylbenzylamine. Such studies are crucial for understanding the fragmentation patterns and molecular structure of these compounds, relevant to analytical chemistry and pharmaceutical research (Couch & Williams, 1972).

Synthesis and Characterization in Polymer Science

Desai et al. (2004) explored the synthesis and characterization of compounds including (4-Ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine. They examined their performance in polypropylene copolymers, assessing their thermooxidative and thermal stability. This highlights the role of 4-ethylbenzylamine derivatives in enhancing the performance of polymers, which is significant in materials science and polymer engineering (Desai et al., 2004).

Enzymatic Dealkylation in Drug Metabolism

La Du et al. (1955) investigated the enzymatic dealkylation of various alkylamines, including derivatives of benzylamine. This research provides insight into the metabolic processes of drug dealkylation, crucial for understanding drug metabolism and pharmacokinetics (La Du et al., 1955).

Safety And Hazards

4-Ethylbenzylamine is known to cause severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAGEFUEKIORSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397633
Record name 4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylbenzylamine

CAS RN

7441-43-2
Record name 4-ethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-ethylbenzoic acid (0.50 g, 3.33 mmol) in SOCl2 (1 mL) and DMF(1 drop) was refluxed for 2 h. The reaction mixture was concentrated and then stripped with toluene (2×10 mL) to yield 4-ethylbenzoyl chloride (0.59 g, >100%) as a colorless oil. The crude acid chloride (0.59 g, 3.5 mmol) in toluene (minimum amount) was added dropwise to conc. aq. NH4OH (1.4 mL). After stirring for 1 h, the reaction mixture was concentrated, the residue was dissolved in water and extracted with EtOAc (3×25 mL). The combined organic layers were washed with 1 N aq. NaOH (10 mL) and brine and dried over Na2SO4 prior to removal of the volatiles to yield 4-ethylbenzamide (460 mg, 88%) as a white solid. A suspension of this crude amide (430 mg, 2.87 mmol) and LiAlH4 (180 mg, 4.7 mmol) in dry THF (5 mL) was refluxed at 65° C. for 4.5 h. More LiAlH4 (60 mg, 1.58 mmol) was added, and the reaction mixture was heated at 65° C. for 2 h. The reaction mixture was cooled, and 1 N aq. NaOH (0.4 mL) was added. After stirring for 4 h, the mixture was filtered, and the filtrate was concentrated to give 4-ethylbenzylamine (350 mg, 90w) as a pale yellow oil.
Name
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
KE Ferslew, AN Hagardorn, MT Harrison… - …, 1998 - Wiley Online Library
… Module using a 75 pm X 60 cm capillary and a run electrolyte of 67.7 mg hydroxyisobutyric acid (HIBA), 52.8 mg 18-crown-6ether and 64 pL UV-CAT-1 reagent (4-ethylbenzylamine) in …
S Li, ER Bernstien, JI Seeman - The Journal of Physical Chemistry, 1992 - ACS Publications
… If the angle , = 0 in BA, the spectrum of 4-ethylbenzylamine would contain only one origin … (and some of its deuterated analogues) and 4-ethylbenzylamine (and some of its deuterated …
Number of citations: 16 pubs.acs.org
JR Burgeson, AL Moore, DN Gharaibeh… - Bioorganic & medicinal …, 2013 - Elsevier
… Finally, the 4-ethylbenzylamine portion was attached through a Buchwald–Hartwig cross … 3 h (70%); (e) 4-ethylbenzylamine, Pd 2 (dba) 3 , (±)BINAP, NaOtBu, toluene, reflux 18 h (27%). …
Number of citations: 26 www.sciencedirect.com
S Priyadarshi, MSN Kishore, R Vinu - Journal of Analytical and Applied …, 2022 - Elsevier
… while at 590 C, N,N-diheptyl-4-ethylbenzylamine, was the major N-containing compound (Table 3… The formation of an N-containing by-product (N,N-diheptyl-4-ethylbenzylamine) can be …
Number of citations: 11 www.sciencedirect.com
P Cintas - Journal of inclusion phenomena and molecular …, 1994 - Springer
… Thus, no evidence for inclusion was observed in the cases of 4-ethylbenzylamine, 4-ethyl-, and 4-isopropylaniline [12]. Probably, larger alkyl substituents affect more the solvation of …
Number of citations: 186 link.springer.com
S Li, ER Bernstein, HV Secor, JI Seeman - Tetrahedron letters, 1991 - Elsevier
Supersonic jet mass resolved excitation spectroscopy is employed to demonstrate that the minimum energy conformation of benzylamine and a number of its ortho-unsubstituted (ie, …
Number of citations: 6 www.sciencedirect.com
M Bietti, O Lanzalunga, A Lapi, T Martin… - The Journal of …, 2017 - ACS Publications
A change in regioselectivity has been observed in the hydrogen atom transfer (HAT) reactions from 4-alkyl-N,N-dimethylbenzylamines (alkyl = ethyl, isopropyl, and benzyl) to the …
Number of citations: 18 pubs.acs.org
M Bietti - Angewandte Chemie International Edition, 2018 - Wiley Online Library
… for the reactions of PINO in AcOH and in acetonitrile containing 0.1 m HClO 4 with ethylbenzene (k H =5.4 and 3.5 m −1 s −1 , respectively) and N,N-dimethyl-4-ethylbenzylamine (k H =…
Number of citations: 82 onlinelibrary.wiley.com
LM Swann, SL Forbes, SW Lewis - Analytica chimica acta, 2010 - Elsevier
… UV-absorbing additives, such as 4-ethylbenzylamine and imidazole, were added as their electrophoretic mobilities match that of the analytes. They were therefore suitable for detection …
Number of citations: 102 www.sciencedirect.com
W Zhao, X Chi, H Li, J He, J Long, Y Xu, S Yang - Green Chemistry, 2019 - pubs.rsc.org
Catalytic fixation of CO2 to produce valuable fine chemicals is of great significance to develop a green and sustainable circulation of excessive carbon in the environment. Herein, a …
Number of citations: 67 pubs.rsc.org

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